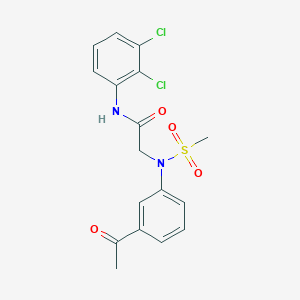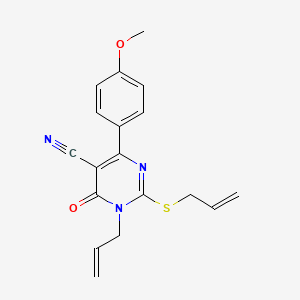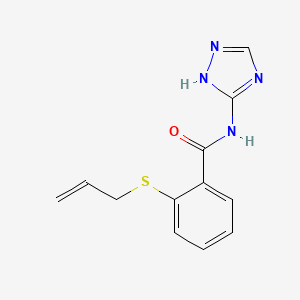![molecular formula C16H16BrNO5S B4670329 methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4670329.png)
methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate
Vue d'ensemble
Description
Methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a variety of beneficial effects on the cardiovascular system, among others. In
Mécanisme D'action
The mechanism of action of methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate involves its ability to stimulate sGC. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By stimulating sGC, this compound increases the levels of cGMP in the smooth muscle cells of the pulmonary arteries, leading to vasodilation and a decrease in pulmonary vascular resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate sGC. In addition to its effects on the pulmonary vasculature, this compound has also been shown to have beneficial effects on the cardiovascular system as a whole. For example, it has been shown to improve myocardial function, reduce cardiac hypertrophy, and improve cardiac output. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain and work with in the laboratory. Another advantage is its potent sGC-stimulating activity, which makes it a useful tool for studying the role of cGMP in various physiological processes.
One limitation of using this compound in lab experiments is its relatively narrow focus on the cardiovascular system. While this may be beneficial for studying cardiovascular physiology, it may not be as useful for studying other physiological systems. Additionally, the effects of this compound may be difficult to interpret in the context of more complex physiological systems.
Orientations Futures
There are several future directions for research on methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of research is the development of more potent and selective sGC stimulators. This could lead to the development of more effective treatments for pulmonary hypertension and other cardiovascular conditions. Another area of research is the exploration of the anti-inflammatory effects of this compound. This could lead to the development of new treatments for inflammatory conditions such as arthritis and inflammatory bowel disease. Finally, the role of cGMP in other physiological systems, such as the nervous system, could be further explored using this compound as a tool.
Applications De Recherche Scientifique
Methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition in which the blood pressure in the pulmonary arteries is elevated, leading to increased workload on the right side of the heart. This compound has been shown to be a potent sGC stimulator, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the pulmonary arteries. This results in vasodilation and a decrease in pulmonary vascular resistance, which can help to alleviate the symptoms of pulmonary hypertension.
Propriétés
IUPAC Name |
methyl 2-[4-[(3-bromophenyl)sulfamoyl]-2-methylphenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-11-8-14(6-7-15(11)23-10-16(19)22-2)24(20,21)18-13-5-3-4-12(17)9-13/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCFSSWRHXUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B4670246.png)
![7-methyl-2-[(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B4670253.png)
![4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670255.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(3-ethyl-5-isoxazolyl)methyl]acetamide](/img/structure/B4670274.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4670281.png)
![methyl [5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4670284.png)
![2-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)-7,8-dimethoxy-1(2H)-phthalazinone](/img/structure/B4670288.png)
![(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4670305.png)




![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4670337.png)
